molecular formula C11H21N3O2S B2644850 Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate CAS No. 2260932-06-5

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate

Cat. No.: B2644850
CAS No.: 2260932-06-5
M. Wt: 259.37
InChI Key: QOZODGWNEFREIB-UHFFFAOYSA-N
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Description

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a carbamothioylamino group, and a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate typically begins with commercially available piperidine derivatives.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the carbamothioylamino group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex piperidine derivatives.
  • Employed in the development of novel catalysts and ligands for organic reactions.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive molecules.
  • Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine:

  • Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
  • Evaluated for its ability to modulate biological pathways involved in disease processes.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the carbamothioylamino group allows for the formation of hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • Tert-butyl 4-(carbamothioylamino)piperidine-1-carboxylate
  • Tert-butyl 3-(aminocarbonylamino)piperidine-1-carboxylate
  • Tert-butyl 3-(methylcarbamothioylamino)piperidine-1-carboxylate

Comparison:

  • Structural Differences: The position and nature of the substituents on the piperidine ring can significantly influence the reactivity and properties of these compounds.
  • Reactivity: Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate exhibits unique reactivity due to the presence of the carbamothioylamino group, which can participate in various chemical reactions.
  • Applications: While similar compounds may share some applications, this compound is particularly noted for its potential in medicinal chemistry and material science.

Biological Activity

Tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H20N2O2S
  • Molecular Weight : 252.37 g/mol
  • CAS Number : 1349699-83-7

The structure features a piperidine ring substituted with a tert-butyl group, a carbamothioylamino moiety, and a carboxylate group, which may influence its interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Signaling Pathways : It could interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives can induce cell cycle arrest and apoptosis in human cancer cells by promoting reactive oxygen species (ROS) production and disrupting mitochondrial function .

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity could be attributed to the presence of the thiourea group, which is known for its ability to interact with microbial proteins .

Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of related piperidine derivatives on human cancer cell lines. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner. The mechanism was linked to increased oxidative stress leading to apoptosis.

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of piperidine derivatives against Gram-positive and Gram-negative bacteria. The findings revealed moderate antibacterial activity, suggesting further exploration for therapeutic applications in infectious diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeInduces apoptosis in cancer cells,
AntimicrobialModerate inhibition of bacterial growth ,
MechanismInvolves ROS production and enzyme inhibition ,

Properties

IUPAC Name

tert-butyl 3-(carbamothioylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-5-8(7-14)13-9(12)17/h8H,4-7H2,1-3H3,(H3,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOZODGWNEFREIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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